3-[({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the following:
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Thiazole Formation: : The thiazole ring is formed by reacting 2-(4-methoxyphenyl)thiosemicarbazide with acetic anhydride under acidic conditions. This step introduces the thiazole-4-acetyl group.
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Amidation: : The thiazole-4-acetyl compound is then reacted with benzoic acid in the presence of a coupling agent (such as DCC or EDC) to form the amide bond. This yields 3-[({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid.
Industrial Production: Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification steps.
Chemical Reactions Analysis
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for designing novel molecules.
Biology: Potential bioactive properties due to its structural features.
Medicine: Investigated for therapeutic effects.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism by which 3-[({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid exerts its effects depends on its specific targets. Further research is needed to elucidate its molecular interactions and pathways.
Comparison with Similar Compounds
While there are no direct analogs of this compound, it shares features with other benzoic acid derivatives and thiazole-containing molecules. Its unique combination of functional groups sets it apart.
Properties
Molecular Formula |
C20H18N2O4S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-[[[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C20H18N2O4S/c1-26-17-7-5-14(6-8-17)19-22-16(12-27-19)10-18(23)21-11-13-3-2-4-15(9-13)20(24)25/h2-9,12H,10-11H2,1H3,(H,21,23)(H,24,25) |
InChI Key |
OYBYITQNGVAFIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCC3=CC(=CC=C3)C(=O)O |
Origin of Product |
United States |
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